Cas no 1523271-90-0 (1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one)
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one
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- Inchi: 1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3
- InChI Key: KBLWYEZZGODNCI-UHFFFAOYSA-N
- SMILES: C(=O)(C1=C(F)C=C(Br)C(F)=C1F)C
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC50548-250mg |
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one |
1523271-90-0 | 95% | 250mg |
£150.00 | 2023-09-02 | |
| Apollo Scientific | PC50548-1g |
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one |
1523271-90-0 | 95% | 1g |
£450.00 | 2023-09-02 |
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one
Professional Introduction to 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one (CAS No. 1523271-90-0)
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one, identified by the chemical identifier CAS No. 1523271-90-0, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and electronic properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and fluorine substituents in its aromatic ring system imparts distinct reactivity and binding characteristics, which are highly advantageous for drug design.
The structural motif of 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one features a benzene ring substituted with bromine at the para position and fluorine atoms at the ortho and meta positions relative to the carbonyl group. This specific arrangement of substituents influences the molecule's electronic distribution, polarity, and interactions with biological targets. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions and condensation reactions. Simultaneously, the bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex drug molecules.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into drug candidates often leads to increased lipophilicity and reduced susceptibility to enzymatic degradation, thereby extending the half-life of therapeutic agents. Moreover, fluorine substitution can modulate receptor binding affinity and selectivity, which is critical for minimizing side effects and maximizing therapeutic efficacy.
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one has been extensively explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its utility spans across multiple therapeutic areas, including oncology, inflammation, and central nervous system disorders. For instance, researchers have leveraged this scaffold to develop small-molecule inhibitors targeting kinases and other enzymes overexpressed in cancer cells. The bromine substituent allows for facile introduction of aryl groups via palladium-catalyzed cross-coupling reactions, enabling the construction of highly diverse libraries of derivatives with tailored biological activities.
One notable application of 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways and are frequently dysregulated in diseases such as cancer. By designing molecules that selectively inhibit aberrant kinase activity, it is possible to disrupt tumor growth and progression. The trifluorophenyl moiety enhances binding interactions with the ATP-binding pocket of kinases due to its ability to form favorable hydrophobic interactions and π-stacking with aromatic residues in the enzyme's active site. This has led to several high-throughput screening campaigns aimed at identifying novel kinase inhibitors based on this scaffold.
Furthermore, 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one has been utilized in the development of anti-inflammatory agents. Inflammation is a hallmark of numerous chronic diseases, including rheumatoid arthritis and atherosclerosis. Fluorinated aromatic compounds have shown promise in modulating inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. The structural features of this compound allow it to interact with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), enzymes responsible for generating pro-inflammatory mediators like prostaglandins and leukotrienes. By selectively inhibiting these enzymes, it may be possible to develop safer anti-inflammatory drugs with reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The versatility of 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one extends beyond its role as an intermediate in drug synthesis; it also serves as a building block for materials science applications. Fluorinated aromatic compounds are known for their exceptional thermal stability and chemical resistance, making them suitable for use in advanced polymers and coatings. The presence of both bromine and fluorine atoms enhances flame retardancy properties by promoting char formation during combustion processes. Additionally, these compounds exhibit high dielectric constants when incorporated into electronic materials due to their polarizability conferred by fluorine substitution.
Recent advances in computational chemistry have further accelerated the discovery process involving 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one by enabling rapid virtual screening of large molecular libraries based on predicted binding affinities to biological targets. Machine learning algorithms trained on experimental data can identify promising derivatives before experimental synthesis is undertaken significantly reducing time-to-market for new drug candidates while minimizing resource expenditure through rational design strategies informed by structural alerts derived from known bioactive scaffolds.
In conclusion, 1-(4-Bromo-2 3 6 trifluorophenyl) ethan 1 one CAS No 1523271 90 0 represents an important chemical entity with diverse applications across pharmaceuticals materials science Its unique structural features offer opportunities for developing innovative therapeutics while also serving as versatile building block in synthetic chemistry As research continues it is likely that new applications will emerge further solidifying its significance within both academic industrial settings
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